molecular formula C6H15Ga B073383 Triethylgallium CAS No. 1115-99-7

Triethylgallium

Katalognummer: B073383
CAS-Nummer: 1115-99-7
Molekulargewicht: 156.91 g/mol
InChI-Schlüssel: RGGPNXQUMRMPRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Triethylgallium is an organogallium compound with the chemical formula Ga(C₂H₅)₃. It is a colorless, pyrophoric liquid that is typically handled using air-free techniques due to its highly reactive nature. This compound is primarily used as a metalorganic source of gallium in the metalorganic vapor phase epitaxy (MOVPE) of compound semiconductors .

Wissenschaftliche Forschungsanwendungen

Triethylgallium has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a precursor in the synthesis of gallium-containing compounds and materials.

    Biology and Medicine:

    Industry: this compound is extensively used in the semiconductor industry for the growth of gallium nitride (GaN) and other compound semiconductors via MOVPE. .

Wirkmechanismus

Target of Action

Triethylgallium, also known as triethylgallane, is an organogallium compound with the formula Ga(C2H5)3 . Its primary target is the process of Metalorganic Vapour Phase Epitaxy (MOVPE) . MOVPE is a method of depositing thin layers of materials onto a substrate, used in the fabrication of semiconductors.

Mode of Action

This compound interacts with its target by serving as a metalorganic source of gallium . It is typically handled with air-free techniques due to its pyrophoric nature . The compound undergoes various reactions, including alkylation of gallium trichloride, transmetalation with triethylaluminium, and conversion to an air-stable, colorless alkoxide through oxidation and alcoholysis .

Biochemical Pathways

The biochemical pathways of this compound involve its decomposition on substrates like GaAs(100) and Si(100) in ultrahigh vacuum . The decomposition process includes the desorption of a Ga-alkyl at low temperature, followed by the desorption of hydrocarbons at higher temperatures .

Pharmacokinetics

This compound is a colorless liquid with a boiling point of 143 °C . It reacts with water

Result of Action

The action of this compound results in the growth of compound semiconductors with a lower carbon impurity concentration . This makes it a useful alternative to trimethylgallium in the MOVPE process .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its decomposition kinetics are affected by the substrate temperature . Furthermore, it is pyrophoric, meaning it can ignite spontaneously in air , which necessitates the use of air-free techniques for its handling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The main synthetic route for triethylgallium involves the alkylation of gallium trichloride. This can be achieved using ethyl Grignard reagent in ether, resulting in the diethyl ether adduct of this compound. the ether is not easily removed. An alternative method involves transmetalation with triethylaluminium, as shown in the following simplified equation : [ \text{GaCl}_3 + 3 \text{Al(C}_2\text{H}_5)_3 \rightarrow \text{Ga(C}_2\text{H}_5)_3 + 3 \text{AlCl(C}_2\text{H}_5)_2 ]

Industrial Production Methods: Industrial production of this compound often employs the transmetalation method due to its higher efficiency and yield. The process is typically conducted under controlled conditions to ensure the purity and stability of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Triethylgallium undergoes various chemical reactions, including oxidation, alcoholysis, and redistribution reactions.

Common Reagents and Conditions:

    Oxidation: this compound reacts with oxygen to form gallium ethoxide: [ \text{Ga(C}_2\text{H}_5)_3 + 0.5 \text{O}_2 \rightarrow \text{Ga(C}_2\text{H}_5)_2(\text{OEt}) ]

    Alcoholysis: It reacts with ethanol to produce gallium ethoxide and ethane: [ \text{Ga(C}_2\text{H}_5)_3 + \text{EtOH} \rightarrow \text{Ga(C}_2\text{H}_5)_2(\text{OEt}) + \text{C}_2\text{H}_6 ]

    Redistribution: Redistribution reactions occur with gallium trichloride: [ 2 \text{Ga(C}_2\text{H}_5)_3 + \text{GaCl}_3 \rightarrow 3 \text{Ga(C}_2\text{H}_5)_2\text{Cl} ]

Major Products: The major products formed from these reactions include gallium ethoxide and various gallium alkyl derivatives .

Vergleich Mit ähnlichen Verbindungen

    Trimethylgallium (Ga(CH₃)₃): Similar to triethylgallium but with methyl groups instead of ethyl groups.

    Diethylgallium Ethoxide (Ga(C₂H₅)₂(OEt)): Used as a gallium precursor for β-gallium oxide growth.

Uniqueness: this compound is unique in its ability to produce high-purity gallium-containing films with lower carbon impurities compared to trimethylgallium. This makes it a preferred choice in the semiconductor industry for the production of high-quality GaN films .

Eigenschaften

IUPAC Name

triethylgallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGPNXQUMRMPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ga](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Ga
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061497
Record name Gallium, triethyl-
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Molecular Weight

156.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Triethylgallium
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CAS No.

1115-99-7
Record name Triethylgallium
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Record name Gallium, triethyl-
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Record name Gallium, triethyl-
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Record name Gallium, triethyl-
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Record name Triethylgallium
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Q & A

A: Triethylgallium decomposes on semiconductor surfaces, delivering gallium atoms for epitaxial growth. This process is influenced by the substrate material and temperature. For instance, on GaAs(100) surfaces, TEGa chemisorbs dissociatively at room temperature []. Subsequent heating leads to the desorption of a Ga-alkyl species at low temperatures and the formation of ethylene as the major hydrocarbon byproduct at higher temperatures [, ].

A:* Molecular formula: Ga(C2H5)3* Molecular weight: 156.99 g/mol* Spectroscopic data: * RAIRS: Limited data suggests some methyl groups remain intact upon adsorption to a Ga-rich surface at 300K []. * Further spectroscopic characterization can be found in the literature focusing on the vibrational modes of TEGa.

A: this compound is primarily compatible with semiconductor materials like GaAs, GaN, and related compounds. Its stability is temperature-dependent, decomposing at elevated temperatures to deposit gallium and release hydrocarbon byproducts [, , ]. This decomposition is exploited for thin film growth in techniques like metalorganic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) [, , ].

A: While primarily used as a precursor in semiconductor manufacturing, TEGa can act as a non-nucleophilic base in organic synthesis. It deprotonates ketones at high temperatures (125-175°C) to generate enolates for C-benzoylation and aldol reactions, with preferential enolization at the less hindered carbon [].

A: Molecular orbital calculations have been employed to study the micro-hydrolysis mechanism of TEGa, revealing that the activation energy for hydrolysis decreases significantly with the addition of water molecules due to stabilization of the transition state by hydrogen bonding []. Simulations have also been used to model the epitaxial growth of GaAs using TEGa and tris(dimethylamino) arsine, achieving good agreement with experimental kinetics [].

A: The structure of TEGa directly impacts its decomposition pathway and the resulting material properties. Replacing ethyl groups with methyl groups (trimethylgallium) leads to differences in decomposition temperature and carbon incorporation in grown films [, , ]. Additionally, using bulkier alkyl groups like isobutyl (tri-isobutylgallium) can reduce carbon and oxygen contamination in materials like AlGaAs [].

A: TEGa is highly reactive with air and moisture, necessitating storage and handling under inert atmosphere. While specific formulation strategies are not extensively discussed in the provided research, its use in techniques like MOCVD and MBE implies successful handling and delivery methods for controlled decomposition and deposition [, , ].

ANone: this compound's high reactivity and potential toxicity demand stringent safety measures during handling. While specific regulations are not outlined in the research, its use in semiconductor manufacturing implies adherence to industry best practices for hazardous materials.

ANone: As a precursor for semiconductor fabrication, PK/PD studies are not relevant to TEGa's application and are not covered in the provided research.

ANone: The research focuses on TEGa's role in material science, and therefore, in vitro and in vivo efficacy studies are not applicable or discussed.

ANone: Several alternatives to TEGa exist, each with its own advantages and drawbacks:

  • Trimethylgallium (TMGa): A more common precursor, but can lead to higher carbon incorporation in certain growth conditions [, , ].
  • Tri-isobutylgallium (TIBG): Demonstrates reduced carbon and oxygen contamination, particularly in AlGaAs growth [].
  • Dimethylgallium ethoxide (Et2GaOEt): A promising alternative for β-Ga2O3 growth with comparable performance to TEGa [].

ANone: While specific recycling protocols are not detailed in the provided research, its use in the semiconductor industry suggests adherence to responsible waste management practices for hazardous materials. This likely includes specialized treatment and disposal procedures to minimize environmental impact.

ANone: Research involving TEGa necessitates access to specialized facilities and equipment, including:

    ANone: Research on TEGa has significantly contributed to the advancement of semiconductor technology. Key milestones include:

    • Early studies on its decomposition mechanisms and surface interactions with GaAs [, , ].
    • Development of MOCVD and MBE techniques utilizing TEGa for high-quality GaAs and related compound growth [, , ].
    • Exploration of alternative precursors and their impact on material properties [, , ].

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